molecular formula C7H3F2NO4 B1307636 4,5-Difluoro-2-nitrobenzoic acid CAS No. 20372-63-8

4,5-Difluoro-2-nitrobenzoic acid

Cat. No. B1307636
CAS RN: 20372-63-8
M. Wt: 203.1 g/mol
InChI Key: HGGRAOYTQNFGGN-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-nitrobenzoic acid is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar functional groups and structural motifs are mentioned, which can provide insights into the properties and reactivity of 4,5-difluoro-2-nitrobenzoic acid. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid is a multireactive building block used in heterocyclic oriented synthesis (HOS) to create various nitrogenous heterocycles . Similarly, 4,5-difluoro-2-nitrobenzoic acid could potentially serve as a building block in organic synthesis, particularly in the creation of fluorinated compounds which are of interest in pharmaceuticals and material science.

Synthesis Analysis

The synthesis of related compounds provides a basis for understanding how 4,5-difluoro-2-nitrobenzoic acid might be synthesized. The paper discussing 4-chloro-2-fluoro-5-nitrobenzoic acid outlines a method involving immobilization on Rink resin, chlorine substitution, reduction of the nitro group, and cyclization to yield various heterocycles . Although the synthesis of 4,5-difluoro-2-nitrobenzoic acid is not explicitly described, similar strategies could be employed, such as halogen exchange reactions or direct fluorination techniques, followed by nitration to introduce the nitro group.

Molecular Structure Analysis

The molecular structure of compounds similar to 4,5-difluoro-2-nitrobenzoic acid can be inferred from the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, which forms hydrogen-bonded dimers and has specific dihedral angles for its substituent groups . The presence of electronegative fluorine atoms in 4,5-difluoro-2-nitrobenzoic acid would likely influence its molecular geometry and electronic distribution, potentially affecting its reactivity and hydrogen bonding capabilities.

Chemical Reactions Analysis

The reactivity of 4,5-difluoro-2-nitrobenzoic acid can be speculated based on the reactions of structurally related compounds. For example, the paper on the mechanism of benzidine and semidine rearrangements discusses the acid-catalyzed conversion of substituted hydrazobenzenes, including a difluoro-substituted compound . The kinetics and products of these reactions suggest that the presence of fluorine atoms can affect the reaction order and rate. Therefore, 4,5-difluoro-2-nitrobenzoic acid may undergo unique reactions due to the influence of the fluorine atoms on its electronic structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,5-difluoro-2-nitrobenzoic acid can be extrapolated from the properties of related fluorinated benzoic acids. The continuous flow synthesis of 2,4,5-trifluorobenzoic acid demonstrates the importance of such compounds as synthetic intermediates and highlights the influence of fluorine atoms on the reactivity and stability of these molecules . The fluorine atoms in 4,5-difluoro-2-nitrobenzoic acid would likely contribute to its acidity, stability, and potential for forming strong hydrogen bonds, which are important considerations in its application as a synthetic intermediate.

Scientific Research Applications

Sulfhydryl Group Determination

A study by Ellman (1959) introduced a water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), which has proven useful for determining sulfhydryl groups in biological materials. This research opened up new avenues for biochemical investigations, especially in understanding the role of sulfhydryl groups in various biological processes (Ellman, 1959).

Heterocyclic Oriented Synthesis

Křupková et al. (2013) explored the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid as a multireactive building block for synthesizing various nitrogenous heterocycles. This compound's reactivity facilitates the creation of benzimidazoles, benzotriazoles, and other heterocycles significant in drug discovery (Křupková et al., 2013).

X-Ray Powder Diffraction Studies

Quevedo et al. (1998) investigated 2,4-dichloro-5-nitrobenzoic acid through X-ray powder diffraction. This study is crucial for understanding the crystal structure and physical properties of such compounds, which can have implications in various scientific fields (Quevedo et al., 1998).

Alternative to Ellman's Reagent

Maeda et al. (2005) discussed the use of 2,4-Dinitrobenzenesulfonyl fluoresceins as fluorescent alternatives to Ellman's reagent in enzyme assays. This development offers more practicality for high-throughput screening in drug discovery, due to its improved sensitivity and efficiency (Maeda et al., 2005).

Luminescence Quantum Yield Studies

Bettencourt-Dias and Viswanathan (2006) conducted studies on luminescent lanthanide ion-based coordination polymers using nitrobenzoic acid ligands. These studies are essential for developing new materials with specific optical properties, which have broad applications in technology and materials science (Bettencourt-Dias & Viswanathan, 2006).

Synthesis and Toxicity Evaluation of Derivatives

Crisan et al. (2017) synthesized and evaluated the toxicity of ethanolamine nitro/chloronitrobenzoates. Understanding the toxicity and chemical properties of these derivatives is crucial in pharmaceutical development and safety assessment (Crisan et al., 2017).

Safety And Hazards

4,5-Difluoro-2-nitrobenzoic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

The future directions of 4,5-Difluoro-2-nitrobenzoic acid are not well-documented in the available literature .

properties

IUPAC Name

4,5-difluoro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGRAOYTQNFGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400963
Record name 4,5-Difluoro-2-nitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluoro-2-nitrobenzoic acid

CAS RN

20372-63-8
Record name 4,5-Difluoro-2-nitrobenzoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=20372-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Difluoro-2-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4,5-difluoro-2-nitro
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Record name 4,5-Difluoro-2-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

Into 100 mL of 96% sulfuric acid was placed 3,4-difluorobenzoic acid(11.95 g, 0.0756 mol). The solution was stirred at room temperature until the DFBA was dissolved, and then cooled to 0° C. Nitric acid (7.9 g of 90% fuming) was added dropwise to the cooled mixture. After addition, the solution was warmed to room temperature and stirred until completion of the reaction. After drying, 11.88 g of 2-nitro-4,5-difluorobenzoic acid was isolated. The material was identified by GCMS and 19F NMR analysis. An additional 2.41 g of product was obtained by extraction of the acid washes and removal of the solvent.
Quantity
11.95 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.9 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Into 100 ml of 96% sulfuric acid was placed 3,4-difluorobenzoic acid (11.95 g, 0.0756 mol). The solution was stirred at room temperature until the DFBA was dissolved, and then cooled to 0° C. Nitric acid (7.9 g of 90% fuming) was added dropwise to the cooled mixture. After addition, the solution was warmed to room temperature and stirred until completion of the reaction. After pouring on to 500 g of ice water, the solids were filtered and washed with water. After drying, 11.88 g of 2-nitro-4,5-difluorobenzoic acid was isolated. The material was identified by GCMS and 19F NMR analysis. An additional 2.41 g of product was obtained by extraction of the acid washes and removal of the solvent.
Quantity
11.95 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
JI DeGraw, M Cory, WA Skinner - Journal of Chemical & …, 1968 - ACS Publications
In THE COURSE of a program designed to evaluate compounds for their ability to inhibit the enzyme phenylalanine hydroxylase (1) the authors were interested in the preparation of 3, 4…
Number of citations: 4 pubs.acs.org
F Zaragoza - Methods in Enzymology, 2003 - Elsevier
Publisher Summary The screening of large and diverse arrays of compounds prepared on insoluble supports is one of the most efficient approaches for fast identification of lead …
Number of citations: 4 www.sciencedirect.com
V Snieckus, T Rantanen - Synfacts, 2012 - thieme-connect.com
Significance: Reported is the synthesis of dibenzopyranones via a decarboxylative crosscoupling–lactonization sequence from 2-halo benzoates and 2-nitrobenzoic acids. Initially, the …
Number of citations: 0 www.thieme-connect.com
JM Larsen-Clinton, EM Espinoza, MF Mayther… - Physical Chemistry …, 2017 - pubs.rsc.org
The ability to control charge transfer at molecular and nanometer scales represents the ultimate level of electronic mastery, and its impacts cannot be overstated. As electrostatic …
Number of citations: 21 pubs.rsc.org
M Grimstrup, F Zaragoza - European Journal of Organic …, 2001 - Wiley Online Library
We have developed a solid‐phase synthesis of a new class of highly substituted and functionalised benzamides. This synthesis is based on the sequential introduction of three different …
JC Jung, YJ Jung, OS Park - Journal of Heterocyclic Chemistry, 2001 - Wiley Online Library
A versatile synthetic method for preparing 4‐hydroxyquinolone and 2‐substituted quinolone compounds from simple benzoic acid derivatives was demonstrated. The synthetic …
Number of citations: 35 onlinelibrary.wiley.com
L Chen, H Li, J Liu, L Zhang, H Liu, H Jiang - Bioorganic & medicinal …, 2007 - Elsevier
A series of novel benzamide derivatives was designed, synthesized, and their inhibitory activities against glycogen phosphorylase (GP) in the direction of glycogen synthesis by the …
Number of citations: 20 www.sciencedirect.com
L Zhang, H Li, Q Zhu, J Liu, L Chen, Y Leng… - Bioorganic & medicinal …, 2009 - Elsevier
A series of benzamide derivatives which can simultaneously inhibit glycogen phosphorylase (GP) and activate glucokinase (GK) were prepared and evaluated. The structure–activity …
Number of citations: 43 www.sciencedirect.com
JC Jung, S Baek, OS Park - Il Farmaco, 2001 - Elsevier
A series of 2-substituted 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids was prepared and evaluated for antibacterial activity. The 6-fluoro-2-methyl-1-prenyl-1,4-dihydro-7-(3,5-…
Number of citations: 11 www.sciencedirect.com
GN Lipunova, EV Nosova, VN Charushin - Fluorine in Heterocyclic …, 2014 - Springer
The data on the chemistry of fluorinated quinolines available in the literature of the last 10–15 years are presented. A variety of synthetic methods exploiting cyclization and …
Number of citations: 3 link.springer.com

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